![molecular formula C14H13Br2N3O3S B254733 ethyl 2-[2-[2-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-1,3-thiazol-4-yl]acetate](/img/structure/B254733.png)
ethyl 2-[2-[2-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-1,3-thiazol-4-yl]acetate
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Overview
Description
Ethyl 2-[2-[2-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-1,3-thiazol-4-yl]acetate is a chemical compound that has attracted the attention of scientific researchers due to its potential pharmacological properties. This compound is synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. In
Mechanism of Action
The mechanism of action of ethyl 2-[2-[2-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-1,3-thiazol-4-yl]acetate is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by inhibiting various enzymes and signaling pathways.
Biochemical and Physiological Effects:
Ethyl 2-[2-[2-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-1,3-thiazol-4-yl]acetate has been shown to have various biochemical and physiological effects. It has been demonstrated to inhibit the growth of various microorganisms, including bacteria and fungi. Furthermore, it has been shown to induce apoptosis in cancer cells and reduce inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using ethyl 2-[2-[2-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-1,3-thiazol-4-yl]acetate in lab experiments include its potential pharmacological properties and its ability to inhibit various enzymes and signaling pathways. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of ethyl 2-[2-[2-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-1,3-thiazol-4-yl]acetate. These include further investigation of its potential use in drug delivery systems, the development of new synthetic methods, and the exploration of its potential use in the treatment of various diseases.
In conclusion, ethyl 2-[2-[2-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-1,3-thiazol-4-yl]acetate is a chemical compound that has potential pharmacological properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the treatment of various diseases.
Synthesis Methods
Ethyl 2-[2-[2-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-1,3-thiazol-4-yl]acetate can be synthesized using different methods. One of the commonly used methods is the reaction of ethyl 2-bromoacetate with 2-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]thiazolidine-4-carboxylic acid hydrazide in the presence of triethylamine. The reaction yields ethyl 2-[2-[2-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-1,3-thiazol-4-yl]acetate.
Scientific Research Applications
Ethyl 2-[2-[2-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-1,3-thiazol-4-yl]acetate has been extensively studied for its potential pharmacological properties. It has been shown to have antimicrobial, anticancer, and anti-inflammatory activities. In addition, it has been investigated for its potential use as a drug delivery system.
properties
Product Name |
ethyl 2-[2-[2-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-1,3-thiazol-4-yl]acetate |
---|---|
Molecular Formula |
C14H13Br2N3O3S |
Molecular Weight |
463.1 g/mol |
IUPAC Name |
ethyl 2-[2-[2-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C14H13Br2N3O3S/c1-2-22-12(20)5-9-7-23-14(18-9)19-17-6-8-3-10(15)13(21)11(16)4-8/h3-4,6-7,17H,2,5H2,1H3,(H,18,19) |
InChI Key |
UQXSFFFPRIFWAB-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC(=O)CC1=CSC(=N1)NNC=C2C=C(C(=O)C(=C2)Br)Br |
SMILES |
CCOC(=O)CC1=CSC(=N1)NNC=C2C=C(C(=O)C(=C2)Br)Br |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NNC=C2C=C(C(=O)C(=C2)Br)Br |
Origin of Product |
United States |
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